![molecular formula C11H10N2S2 B11463823 Pyridine, 2,2'-[methylenebis(thio)]bis- CAS No. 77037-68-4](/img/structure/B11463823.png)
Pyridine, 2,2'-[methylenebis(thio)]bis-
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Overview
Description
Pyridine, 2,2'-[methylenebis(thio)]bis- is a hypothetical or less-documented bis-pyridine derivative featuring a methylene (CH₂) group bridged between two sulfur atoms, each connected to pyridine rings at the 2-position. While direct literature on this compound is sparse, its inferred structure (based on nomenclature) suggests a molecular formula of C₁₁H₁₀N₂S₂ and a molecular weight of 242.34 g/mol (calculated). The compound’s key structural feature is the -SCH₂S- linkage, distinguishing it from related bis-pyridine derivatives with alternative bridging groups like disulfides (-S-S-) or pure methylene (-CH₂-) bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Condensation Reaction: : One common method for synthesizing Pyridine, 2,2’-[methylenebis(thio)]bis- involves the condensation of pyridine-2-thiol with formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the methylene bridge between the two pyridine rings.
2 Pyridine-2-thiol+Formaldehyde→Pyridine, 2,2’-[methylenebis(thio)]bis-+Water
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Oxidation Reaction: : Another method involves the oxidation of pyridine-2-thiomethanol using an oxidizing agent like hydrogen peroxide. This reaction also results in the formation of the methylene bridge with sulfur atoms.
2 Pyridine-2-thiomethanol+Hydrogen Peroxide→Pyridine, 2,2’-[methylenebis(thio)]bis-+Water
Industrial Production Methods
Industrial production of Pyridine, 2,2’-[methylenebis(thio)]bis- typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Pyridine, 2,2’-[methylenebis(thio)]bis- can undergo oxidation reactions, where the sulfur atoms are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to form the corresponding thiol derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Chemistry
Pyridine, 2,2’-[methylenebis(thio)]bis- is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing the active sites of metalloenzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target metal-containing enzymes. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry
In the industrial sector, Pyridine, 2,2’-[methylenebis(thio)]bis- is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. It also finds applications in the production of polymers and resins.
Mechanism of Action
The mechanism by which Pyridine, 2,2’-[methylenebis(thio)]bis- exerts its effects involves the coordination of its sulfur and nitrogen atoms to metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. The compound can also act as a chelating agent, stabilizing metal ions in various oxidation states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structural analogs, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Properties
Key Observations :
- The disulfide analog (2,2'-Dithiobis(pyridine)) has a shorter, more rigid -S-S- bridge, which is redox-active and widely used in biochemical applications (e.g., protein thiol modification) .
- Silicon-based analogs (e.g., Methylenebis[dimethyl(2-pyridyl)silane]) exhibit distinct electronic properties due to Si–C bonds, making them useful in organometallic catalysis .
Reactivity and Stability
- Redox Activity : The -SCH₂S- linkage may undergo oxidation to form sulfoxides or sulfones, similar to thioether chemistry. In contrast, the -S-S- bridge in 2,2'-Dithiobis(pyridine) is redox-active, readily reducing to thiols (-SH) under mild conditions .
- Metal Coordination : The sulfur atoms in the target compound could act as soft Lewis bases, coordinating to transition metals (e.g., Pd, Pt). This contrasts with the methylene-bridged palladium complex, where coordination occurs via pyridine nitrogen atoms .
- Thermal Stability : The silicon-based analog shows higher thermal stability due to strong Si–C bonds, whereas disulfide-linked compounds may degrade under reducing conditions .
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyridine, 2,2'-[methylenebis(thio)]bis- , specifically, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound Pyridine, 2,2'-[methylenebis(thio)]bis- features a bis-thioether linkage between two pyridine rings. This unique structural arrangement is believed to enhance its biological activity through improved interaction with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyridine derivatives. For instance, a review highlighted that pyridine compounds exhibit significant antibacterial and antifungal activities. The presence of additional heterocycles or functional groups often improves their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
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Pyridine-1 | E. coli | 55 μg/mL |
Pyridine-2 | S. aureus | 56 μg/mL |
Pyridine-3 | Bacillus subtilis | 50 μg/mL |
Antiviral Activity
Research has also explored the antiviral properties of pyridine derivatives. In the context of the COVID-19 pandemic, compounds containing pyridine rings have been investigated for their potential to inhibit viral replication. Studies indicate that certain pyridine-based compounds can interfere with viral proteins or host cell receptors critical for viral entry and replication .
The mechanisms by which Pyridine, 2,2'-[methylenebis(thio)]bis- exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that pyridine derivatives can inhibit enzymes essential for microbial growth or viral replication.
- Disruption of Membrane Integrity : Certain compounds may disrupt bacterial cell membranes or viral envelopes, leading to cell death or inhibition of viral infection.
- Modulation of Protein Interactions : The ability to bind to specific proteins involved in pathogenesis has been noted as a potential mechanism.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Tamilvendan et al. synthesized several Mannich bases containing pyridine and tested their antimicrobial efficacy against various pathogens. The results indicated that these compounds exhibited moderate to high antibacterial activity, supporting the therapeutic potential of pyridine derivatives in treating infections .
- Antiviral Screening : In light of emerging viral threats, researchers have screened various pyridine-based compounds for antiviral activity against SARS-CoV-2. Initial findings suggest that some derivatives may inhibit viral entry by blocking receptor interactions .
Q & A
Q. Basic: What are the key synthetic methodologies for preparing Pyridine, 2,2'-[methylenebis(thio)]bis-?
The synthesis typically involves reacting pyridine derivatives with sulfur-containing precursors. For example, analogous protocols involve dissolving 2,6-pyridinedicarbaldehyde in dichloromethane and reacting it with thiol-based nucleophiles under controlled conditions (e.g., 6 hours at room temperature). Post-reaction, the mixture is concentrated under vacuum, followed by purification via column chromatography or recrystallization . Adjustments for thio-group incorporation may require thiourea or H₂S gas as sulfur sources.
Q. Basic: What safety protocols are critical when handling this compound?
Based on GHS classifications for structurally similar pyridine derivatives, this compound likely poses acute oral toxicity (Category 1), skin irritation (Category 2), and severe eye damage (Category 1). Mandatory precautions include:
- Use of fume hoods for ventilation.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Immediate rinsing with water for skin/eye contact (≥15 minutes).
- Avoidance of inhalation via dust masks or respirators .
Q. Advanced: How can researchers reconcile discrepancies in reported NMR chemical shifts?
NMR data variations (e.g., δ 8.09 ppm vs. δ 7.82 ppm in pyridine protons) may arise from solvent polarity (DMSO vs. CDCl₃), concentration effects, or impurities. To resolve contradictions:
- Standardize experimental conditions (solvent, temperature, reference standards).
- Validate with complementary techniques (e.g., FTIR for functional groups, mass spectrometry for molecular weight).
- Cross-check with computational simulations (DFT for predicted shifts) .
Q. Advanced: What methodologies evaluate its efficacy as a ligand in metal-catalyzed reactions?
To assess catalytic activity:
- Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via UV-Vis, EPR, or X-ray crystallography.
- Benchmark catalytic efficiency in reactions like cross-coupling or oxidation using turnover frequency (TOF) and selectivity metrics.
- Compare with control ligands (e.g., terpyridines) to isolate steric/electronic contributions .
Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?
- FTIR : Confirm thioether (C-S, ~700 cm⁻¹) and pyridine ring (C=N, ~1458 cm⁻¹) vibrations.
- ¹H/¹³C NMR : Assign proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm) and carbon backbone.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.24) .
Q. Advanced: How can computational modeling optimize its electronic structure for ligand design?
- Perform density functional theory (DFT) calculations to map frontier orbitals (HOMO/LUMO) and predict redox behavior.
- Analyze charge distribution via Mulliken population analysis to identify electron-rich sulfur sites for metal coordination.
- Compare computed vs. experimental UV-Vis spectra to validate electronic transitions .
Q. Basic: What methods determine purity and yield post-synthesis?
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) for purity assessment.
- Elemental Analysis : Confirm C, H, N, S percentages (±0.3% theoretical).
- Melting Point : Compare with literature values (e.g., sharp melting indicates purity) .
Q. Advanced: What are its emerging applications in materials science?
- Catalysis : As a bis-thioether ligand, it enhances stability in photoactive metal-organic frameworks (MOFs).
- Antioxidant Studies : Analogous methylenebis-phenol derivatives show radical scavenging via DPPH assays, suggesting potential for oxidative stress research .
Q. Advanced: How do substituent variations (e.g., alkyl vs. aryl) influence its physicochemical properties?
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce catalytic activity but improve thermal stability.
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) lower HOMO energy, altering redox behavior.
- Comparative studies via Hammett plots or cyclic voltammetry quantify these effects .
Q. Basic: What environmental and health hazards are associated with this compound?
Properties
CAS No. |
77037-68-4 |
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Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-(pyridin-2-ylsulfanylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H10N2S2/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13-11/h1-8H,9H2 |
InChI Key |
INUSCVLFKYGCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCSC2=CC=CC=N2 |
Origin of Product |
United States |
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